

Technical Guide: 8-Bromo-2-fluoro-1,5-naphthyridine

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Compound of Interest

Compound Name: 8-Bromo-2-fluoro-1,5-naphthyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key chemical properties of **8-Bromo-2-fluoro-1,5-naphthyridine**, a heterocyclic compound of interest in medicinal chemistry and materials science. This document summarizes its molecular characteristics and presents a representative synthetic approach.

Core Molecular Data

8-Bromo-2-fluoro-1,5-naphthyridine is a halogenated aromatic heterocycle. Its chemical structure and properties make it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and functional organic materials.

Property	Value
Molecular Weight	227.03 g/mol [1]
Molecular Formula	C ₈ H ₄ BrFN ₂ [1]
CAS Number	1432322-85-4[1]
Boiling Point	318.3°C at 760 mmHg
Exact Mass	225.95419 u
Monoisotopic Mass	225.95419 u
Physical Form	Solid
Purity	Typically ≥97%
Storage Conditions	Inert atmosphere, 2-8°C[2]

Representative Synthetic Protocol

While a specific, detailed experimental protocol for the synthesis of **8-Bromo-2-fluoro-1,5-naphthyridine** is not readily available in the public domain, a general synthetic strategy for analogous bromo-fluoro-pyridopyrimidine structures can be adapted. The following protocol is a representative example of a potential synthetic route, illustrating a common methodology in heterocyclic chemistry.

Reaction Scheme: A plausible synthetic approach involves a multi-step process starting from a suitably substituted aminopyridine, followed by cyclization and subsequent halogenation reactions.

Step 1: Synthesis of a Fluorinated Naphthyridinone Precursor

A fluorinated aminopyridine is reacted with a suitable dicarbonyl compound or its equivalent in a cyclization reaction, often catalyzed by an acid or base, to form the core naphthyridinone ring structure.

Step 2: Bromination of the Naphthyridinone Ring

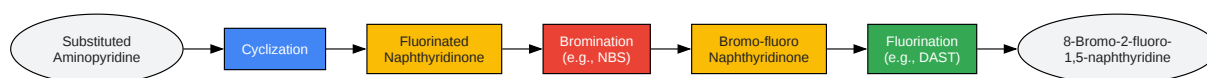
The formed naphthyridinone is then subjected to electrophilic bromination using a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile or a halogenated solvent. The regioselectivity of the bromination is directed by the existing substituents on the ring.

Step 3: Conversion of the Naphthyridinone to the Fluoro-naphthyridine

The hydroxyl group of the naphthyridinone is converted to the corresponding fluoro derivative. This can be achieved through various fluorinating agents, such as diethylaminosulfur trifluoride (DAST) or by a multi-step process involving conversion to a chloro intermediate followed by nucleophilic fluorination.

Visualization of Synthetic Workflow

The following diagram illustrates a generalized synthetic workflow for the preparation of a bromo-fluoro-naphthyridine derivative.



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Caption: Generalized synthetic pathway for **8-Bromo-2-fluoro-1,5-naphthyridine**.

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References

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